molecular formula C18H20FNO4S B2547746 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide CAS No. 1705845-79-9

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2547746
CAS RN: 1705845-79-9
M. Wt: 365.42
InChI Key: HHIRTVQMSORKFY-UHFFFAOYSA-N
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Description

The compound "N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide" is a chemical entity that may be related to various pharmacological studies. However, the provided papers do not directly discuss this compound but rather similar compounds with potential biological activities, such as antagonism of the transient receptor potential vanilloid 1 (TRPV1) and interactions with the phenylsulfonyl group .

Synthesis Analysis

The synthesis of related compounds often involves reactions between different organic molecules to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of N-(3-thenoyl)fluorosulfonimide involved the reaction of 3-thenoic acid with fluorosulfuryl isocyanate . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a halogenated hydrocarbon amination reaction . These methods may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, IR, and X-ray diffraction . These studies reveal the presence of specific conformers and diastereomers, as well as the geometry of the molecules, which can influence their biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their biological activity. For example, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium generated a dianion that could react with aldehydes and ketones to form γ-hydroxy amides, which were then converted to furanones . This demonstrates the potential for such compounds to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic and theoretical methods. The IR carbonyl band analysis, supported by computational calculations, provided insights into the stability and polarity of different conformers . Additionally, the crystal structure analysis revealed intermolecular interactions that contribute to the overall stability of the molecules .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Studies on similar compounds have explored their pharmacokinetics and metabolism in preclinical models. For example, research on a selective androgen receptor modulator (SARM) within a related chemical series demonstrated insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in rats. The findings indicated low clearance, moderate volume of distribution, and extensive metabolism, highlighting the importance of understanding these properties for therapeutic application and development (Wu et al., 2006).

Synthesis and Characterization

Synthesis and structural characterization form a foundational aspect of chemical research, providing insights into the properties and potential applications of new molecules. For instance, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide through a reaction between amphetamine and flurbiprofen showcased the process of creating hybrid molecules with detailed analysis via spectroscopic methods (Manolov et al., 2022).

Potential Therapeutic Uses

Research into compounds with similar structures has identified potential therapeutic uses, such as the development of TRPV1 antagonists for pain management. A study on 2-sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed compounds with high affinities for hTRPV1 ligands, providing a pathway for the development of new analgesic medications (Ann et al., 2016).

Material Science Applications

Compounds within this chemical family have also found applications in material science, such as in the development of proton exchange membranes for fuel cells. For example, the synthesis of new sulfonated side-chain grafting units and their incorporation into poly(arylene ether sulfone) copolymers showcased the potential of these materials in enhancing proton conductivity, crucial for fuel cell efficiency (Kim et al., 2008).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-24-17(14-6-5-7-15(19)12-14)13-20-18(21)10-11-25(22,23)16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIRTVQMSORKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide

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